![molecular formula C16H15NO2S3 B2866812 N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzenesulfonamide CAS No. 2034548-02-0](/img/structure/B2866812.png)
N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide is an organic compound that is commonly used in the synthesis of various chemicals . It has a molar mass of 157.19 g/mol and its chemical formula is C₆H₅SO₂NH₂ .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide consists of a benzene ring attached to a sulfonamide group .Chemical Reactions Analysis
Benzenesulfonamide derivatives have been studied for their inhibitory effects on carbonic anhydrase, an enzyme that plays a key role in regulating pH and fluid balance in the body .Physical And Chemical Properties Analysis
Benzenesulfonamide has a flash point of 250 °C and a melting point of 150 - 152 °C. It has a bulk density of 700 kg/m3 and is soluble in water at 4.3 g/l .Scientific Research Applications
Anticancer Activity
N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzenesulfonamide: has shown potential as an anticancer agent. Derivatives of benzenesulfonamide have been studied for their ability to inhibit carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors . This inhibition is crucial because CA IX plays a significant role in tumor cell metabolism and pH regulation. By targeting CA IX, these compounds can effectively halt uncontrolled cell proliferation, making them promising candidates for anticancer therapies.
Antimicrobial Properties
The compound’s derivatives have also been explored for their antimicrobial properties. The inhibition of CA IX not only affects cancer cells but also has implications in microbial growth and survival . By interfering with the bacteria’s acid-base balance, these derivatives can act as potent antimicrobial agents, providing a new avenue for treating infections resistant to traditional antibiotics.
Enzyme Inhibition Selectivity
Research has indicated that certain derivatives of N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzenesulfonamide exhibit remarkable selectivity for CA IX over other isozymes like CA II . This selectivity is essential for developing targeted therapies with minimal side effects, as it allows for the precise inhibition of the pathological enzyme without affecting similar enzymes that are crucial for normal physiological functions.
Apoptosis Induction
One of the derivatives, identified as compound 4e, has been shown to induce apoptosis in triple-negative breast cancer cell lines . Apoptosis, or programmed cell death, is a mechanism that can be harnessed to eliminate cancer cells selectively. The ability to trigger this process makes compound 4e a valuable lead compound for further drug development.
Material Science Applications
The bithiophene component of the compound suggests potential applications in material science. Bithiophenes are known for their conductive properties and are often used in the development of organic semiconductors and photovoltaic materials . The incorporation of the benzenesulfonamide group could lead to new materials with unique electronic properties, useful in various high-tech applications.
Analytical Chemistry Techniques
Derivatives of benzenesulfonamide have been utilized in analytical chemistry as standards and reagents due to their stable and distinctive chemical properties . They can serve as calibration standards in high-performance liquid chromatography (HPLC) and other analytical techniques, aiding in the accurate measurement and analysis of complex biological samples.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S3/c18-22(19,15-4-2-1-3-5-15)17-10-8-14-6-7-16(21-14)13-9-11-20-12-13/h1-7,9,11-12,17H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVPSQNMLRYKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2866731.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2866733.png)
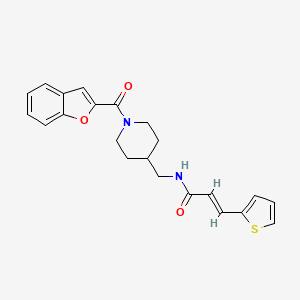
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2866736.png)
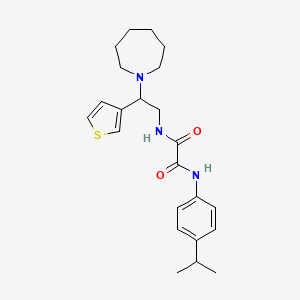
![methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2866741.png)
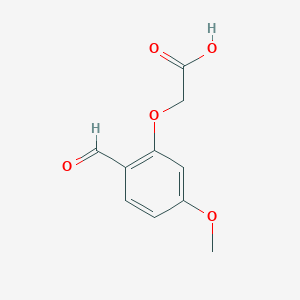
![3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime](/img/structure/B2866745.png)
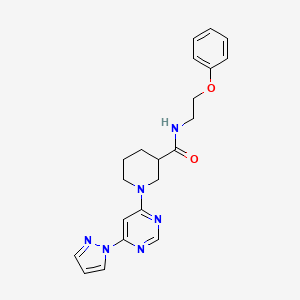
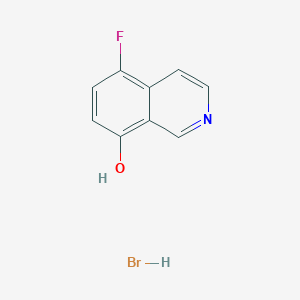
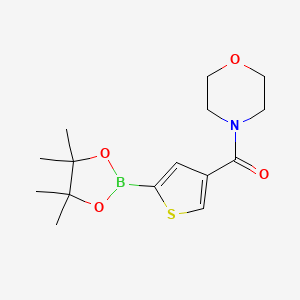

![[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2866752.png)